1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro-
Overview
Description
1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalene ring system with a ketone functional group and a tert-butyl substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a naphthalene derivative with a tert-butyl ketone in the presence of a strong acid can lead to the formation of the desired compound. Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- can be compared with other naphthalenone derivatives such as 1(2H)-Naphthalenone, 3,4-dihydro- and 1(2H)-Naphthalenone, 6-methyl-3,4-dihydro-. The presence of the tert-butyl group in 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.
Properties
IUPAC Name |
6-tert-butyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-7-8-12-10(9-11)5-4-6-13(12)15/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKWBLCTQGSTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345448 | |
Record name | 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51015-37-3 | |
Record name | 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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